Esomeprazole-d3 (sodium)
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Overview
Description
Esomeprazole-d3 (sodium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated form, Esomeprazole-d3, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (sodium) involves several steps:
Formation of Esomeprazole Sodium: Esomeprazole is then reacted with sodium methoxide to form esomeprazole sodium.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (sodium) follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Esomeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of ufiprazole to esomeprazole.
Substitution: Formation of esomeprazole sodium from esomeprazole.
Deuteration: Introduction of deuterium atoms.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step.
Sodium Methoxide: Used in the formation of esomeprazole sodium.
Deuterium Sources: Used in the deuteration step.
Major Products Formed
Esomeprazole: Intermediate product.
Esomeprazole Sodium: Intermediate product.
Esomeprazole-d3 (sodium): Final product.
Scientific Research Applications
Esomeprazole-d3 (sodium) has various scientific research applications:
Biology: Utilized in biological studies to understand the interaction of esomeprazole with biological molecules.
Mechanism of Action
. This enzyme is responsible for the final step in the production of gastric acid in the stomach. By binding to the enzyme, esomeprazole-d3 (sodium) prevents the secretion of gastric acid, thereby reducing stomach acidity. This inhibition is irreversible, and new enzyme molecules must be synthesized for acid production to resume .
Comparison with Similar Compounds
Esomeprazole-d3 (sodium) is compared with other proton pump inhibitors such as:
Omeprazole: The racemic mixture of S- and R-isomers.
Lansoprazole: Another proton pump inhibitor with similar efficacy but different pharmacokinetic properties.
Pantoprazole: Known for its stability in acidic conditions and used in similar therapeutic applications.
Esomeprazole-d3 (sodium) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in scientific research.
Properties
Molecular Formula |
C17H18N3NaO3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1/i3D3; |
InChI Key |
RYXPMWYHEBGTRV-HVMCLCOWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C([N-]2)[S@](=O)CC3=NC=C(C(=C3C)OC)C.[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
Origin of Product |
United States |
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